molecular formula C10H18O4 B14591018 Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester CAS No. 61603-73-4

Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B14591018
CAS No.: 61603-73-4
M. Wt: 202.25 g/mol
InChI Key: JPSLCLINRCKJTA-UHFFFAOYSA-N
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Description

Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester is an organic compound with a complex structure. It is a derivative of pentanoic acid, characterized by the presence of a hydroxy group, a methyl group, and a keto group on the pentanoic acid backbone, with an esterification at the terminal carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester typically involves esterification reactions. One common method is the reaction of 4-hydroxy-4-methyl-3-oxopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-methyl-3,4-dioxopentanoic acid.

    Reduction: Formation of 4-hydroxy-4-methyl-3-hydroxypentanoic acid.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, methyl ester
  • Pentanoic acid, 4-methyl-3-oxo-, ethyl ester
  • Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester

Uniqueness

Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different ester groups or substituents.

Properties

CAS No.

61603-73-4

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-methyl-3-oxopentanoate

InChI

InChI=1S/C10H18O4/c1-9(2,3)14-8(12)6-7(11)10(4,5)13/h13H,6H2,1-5H3

InChI Key

JPSLCLINRCKJTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C(C)(C)O

Origin of Product

United States

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